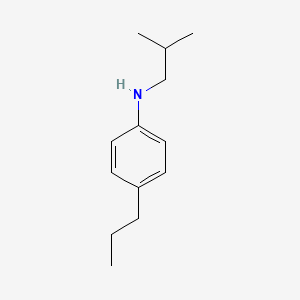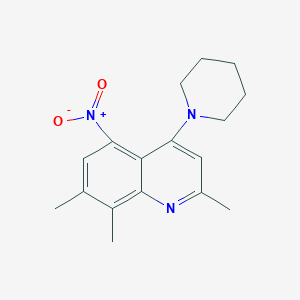
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperidine ring in this compound adds to its pharmacological significance, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline typically involves the nitration of a quinoline derivative followed by the introduction of the piperidine ring. One common method includes the reaction of 2,7,8-trimethylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine, basic conditions.
Major Products Formed:
Reduction: Formation of 2,7,8-Trimethyl-5-amino-4-(piperidin-1-yl)quinoline.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
類似化合物との比較
2,7,8-Trimethylquinoline: Lacks the nitro and piperidine groups, making it less biologically active.
5-Nitroquinoline: Contains the nitro group but lacks the piperidine ring, resulting in different pharmacological properties.
4-(Piperidin-1-yl)quinoline: Contains the piperidine ring but lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is unique due to the combination of the nitro group and the piperidine ring. This combination enhances its biological activity and makes it a versatile compound for various scientific applications. The presence of the nitro group allows for specific chemical reactions, while the piperidine ring improves its pharmacokinetic properties .
特性
CAS番号 |
919779-33-2 |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
2,7,8-trimethyl-5-nitro-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C17H21N3O2/c1-11-9-15(20(21)22)16-14(19-7-5-4-6-8-19)10-12(2)18-17(16)13(11)3/h9-10H,4-8H2,1-3H3 |
InChIキー |
ZMCFADYIVFEJKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCCCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


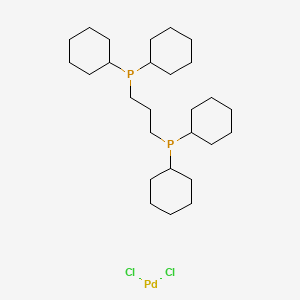
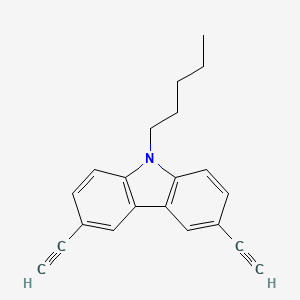

![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
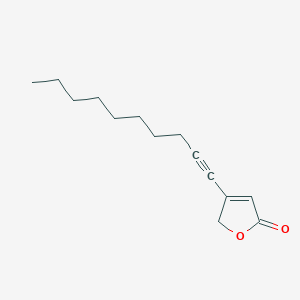


![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)



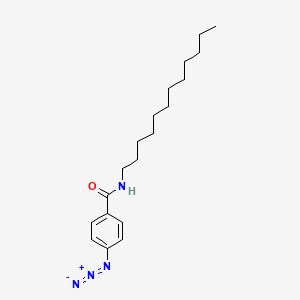
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
